molecular formula C7H10N2O3 B1515492 Ethyl 2-diazo-3-oxopentanoate

Ethyl 2-diazo-3-oxopentanoate

Cat. No.: B1515492
M. Wt: 170.17 g/mol
InChI Key: IAWGHLWEWCORHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-diazo-3-oxopentanoate, also known as this compound, is an organic compound with the molecular formula C7H10N2O3. It is a diazo compound, characterized by the presence of a diazo group (-N2) attached to a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-diazo-3-oxo-, ethyl ester typically involves the diazo transfer reaction. One common method is the reaction of ethyl acetoacetate with p-toluenesulfonyl azide in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired diazo compound .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures due to the potentially explosive nature of diazo compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-diazo-3-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cycloaddition Reactions: Formation of heterocyclic compounds.

    Carbene Formation: Various insertion products depending on the reactants.

    Substitution Reactions: Substituted esters or acids.

Scientific Research Applications

Ethyl 2-diazo-3-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentanoic acid, 2-diazo-3-oxo-, ethyl ester primarily involves the generation of reactive intermediates such as carbenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 3-oxo-, methyl ester
  • Pentanoic acid, 2,4,4-trimethyl-3-oxo-, ethyl ester
  • Ethyl 2-diazo-3-oxobutanoate

Uniqueness

Ethyl 2-diazo-3-oxopentanoate is unique due to its diazo group, which imparts distinct reactivity compared to other similar compounds. The presence of the diazo group allows for the generation of carbenes, enabling a wide range of chemical transformations that are not possible with other esters .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-diazo-3-oxopentanoate

InChI

InChI=1S/C7H10N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3-4H2,1-2H3

InChI Key

IAWGHLWEWCORHS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=[N+]=[N-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was synthesised from ethyl propionylacetate (CAS 4949-44-4) and polymer-bound tosylazide using similar protocol as described in Intermediate 1-7. Crude material (0.9 g, 95%) was taken directly to next step.
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